molecular formula C19H24N2O3 B1676022 N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide CAS No. 109808-49-3

N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide

Cat. No.: B1676022
CAS No.: 109808-49-3
M. Wt: 328.4 g/mol
InChI Key: AJMIGFQDAPDDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:

Chemical Reactions Analysis

m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- can be compared with other similar compounds, such as:

  • m-Anisamide, N-(3-(p-aminophenoxy)propyl)-
  • m-Anisamide, N-(4-(p-aminophenoxy)butyl)-
  • m-Anisamide, N-(6-(p-aminophenoxy)hexyl)-

These compounds share similar structures but differ in the length of the alkyl chain connecting the m-anisamide and p-aminophenoxy groups. The uniqueness of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- lies in its specific chain length, which can influence its biological activity and chemical properties .

Properties

CAS No.

109808-49-3

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide

InChI

InChI=1S/C19H24N2O3/c1-23-18-7-5-6-15(14-18)19(22)21-12-3-2-4-13-24-17-10-8-16(20)9-11-17/h5-11,14H,2-4,12-13,20H2,1H3,(H,21,22)

InChI Key

AJMIGFQDAPDDKQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

109808-49-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
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N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
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N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
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N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
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N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
Reactant of Route 6
N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide

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